molecular formula C15H22N4O3 B11774669 (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one

(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one

Katalognummer: B11774669
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: WMZMLZMURWFPDM-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one (CAS: 1956437-90-3) is a chiral piperazine derivative with a molecular formula of C15H22N4O3 and a molecular weight of 306.36 g/mol . It is supplied as a research-grade compound with >97% purity and is stored at 2–8°C to maintain stability. Its stereochemistry (R-configuration) is critical for interactions with chiral biological targets .

Eigenschaften

Molekularformel

C15H22N4O3

Molekulargewicht

306.36 g/mol

IUPAC-Name

2,2-dimethyl-1-[(3R)-3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C15H22N4O3/c1-11-10-17(14(20)15(2,3)4)7-8-18(11)13-6-5-12(9-16-13)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1

InChI-Schlüssel

WMZMLZMURWFPDM-LLVKDONJSA-N

Isomerische SMILES

C[C@@H]1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C

Kanonische SMILES

CC1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the nitropyridine group. The final step involves the addition of the propan-1-one moiety under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Nitropyridin-Gruppe kann unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung.

    Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Piperazinring einführen könnten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-2,2-Dimethyl-1-(3-Methyl-4-(5-Nitropyridin-2-yl)piperazin-1-yl)propan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitropyridin-Gruppierung kann mit Enzymen oder Rezeptoren interagieren, während der Piperazinring die Bindung an biologische Makromoleküle erleichtern könnte. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of ®-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, while the piperazine ring could facilitate binding to biological macromolecules. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogues differ primarily in substituents on the piperazine ring and stereochemistry. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Properties
Target Compound (1956437-90-3) C15H22N4O3 306.36 3-Methyl, 5-nitropyridin-2-yl >97% Chiral (R-configuration), nitro group enhances electron-withdrawing effects
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (909409-91-2) C10H20N2O 184.28 3-Methyl ≥95% Simplified structure; lacks nitro group and pyridine ring; chiral (R-configuration)
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (155295-47-9) C9H18N2O 170.26 Unsubstituted piperazine N/A Lower molecular weight; neutral piperazine backbone
(S)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (1419100-97-2) C10H20N2O 184.28 3-Methyl N/A Stereoisomer of 909409-91-2; potential differences in biological activity
1-(4-(Trifluoromethyl)phenyl)piperazine derivatives (e.g., MK22) Varies ~300–350 Trifluoromethylphenyl N/A Electron-withdrawing CF3 group; used in receptor-binding studies

Key Differences and Implications

Trifluoromethylphenyl derivatives (e.g., MK22) share electron-withdrawing properties but differ in steric bulk, which may alter target selectivity .

Stereochemistry :

  • The R-configuration in the target compound and 909409-91-2 contrasts with the S-isomer (1419100-97-2), which may exhibit divergent pharmacokinetics or receptor affinities due to chiral recognition in biological systems .

Physicochemical Properties: The target compound’s higher molecular weight (306.36 vs. 170–184 g/mol for simpler analogues) and nitro group may reduce solubility compared to unsubstituted piperazines.

Synthetic Complexity :

  • The nitro-pyridine substituent requires specialized coupling reactions (e.g., palladium-catalyzed cross-coupling), whereas analogues like 155295-47-9 are synthesized via simpler amidation or alkylation routes .

Biologische Aktivität

(R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one is a chiral organic compound with the molecular formula C15_{15}H22_{22}N4_4O3_3 and a molecular weight of 306.36 g/mol. The compound features a piperazine moiety and a nitropyridine group, both of which are significant for its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The compound's structure includes:

  • Chiral Center : Contributes to its stereoisomerism.
  • Functional Groups : Includes a ketone and amine, which influence its reactivity and biological interactions.

Biological Activity

Research indicates that (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one exhibits several notable biological activities:

Antitumor Activity

Studies have shown that compounds similar to (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one possess antitumor properties. For instance, compounds with nitro groups have been linked to significant cytotoxic effects against various cancer cell lines. In particular, the presence of the nitropyridine moiety may enhance the compound's ability to inhibit tumor growth.

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting DNA-dependent enzymes, which is critical in cancer therapeutics.
  • Receptor Interaction : Studies on binding affinity to various biological targets are essential for understanding its therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one against different cancer cell lines. For example:

Cell LineIC50 (µM)Notes
A5496.26High activity observed
HCC82720.46Moderate activity
NCI-H35816.00Moderate activity

These findings suggest that while the compound shows promise as an antitumor agent, further optimization is required to improve selectivity and reduce toxicity in normal cells.

Structure Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals insights into the biological activity:

Compound NameStructure FeaturesUnique Aspects
3-Methylpiperazine derivativeContains piperazine ringLacks nitropyridine group
5-Nitropyridine derivativeContains nitro group on pyridineNo piperazine attachment
Dimethylpropanone analogSimilar ketone structureDifferent substituents on nitrogen

The unique combination of functional groups in (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one contributes to its distinct biological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.